PPAR Agonist Potency & Selectivity Data Gap
No primary research papers or patents were identified that report quantitative potency (e.g., EC₅₀, IC₅₀, Kᵢ) or selectivity data for CAS 89150-28-7 against any PPAR subtype or other biological target. The compound falls within the oxazole-arylpropionic acid class, where potent PPAR agonists are known. For instance, a closely related analog in the same patent family, a chiral oxazole-arylpropionic acid derivative, demonstrated potent dual PPARα/γ agonism in cell-based transactivation assays [1]. However, the specific data for CAS 89150-28-7 is absent, making any direct potency comparison impossible.
Comparator chiral analog: PPARα EC₅₀ <100 nM, PPARγ EC₅₀ <500 nM
| Evidence Dimension | PPAR transactivation (EC₅₀) |
|---|---|
| Target Compound Data | Not available in public domain |
| Comparator Or Baseline | Example chiral analog from patent family JP4414886B2: PPARα EC₅₀ < 100 nM, PPARγ EC₅₀ < 500 nM |
| Quantified Difference | Cannot be calculated |
| Conditions | Cell-based reporter gene assay (specific cell line not disclosed in abstract) |
Why This Matters
Without quantitative potency data, a scientific user cannot determine if this compound is a potent lead, a weak tool compound, or completely inactive at the target of interest, making procurement a high-risk gamble.
- [1] Japan Tobacco Inc. (2003). Chiral oxazole-arylpropionic acid derivatives and their use as PPAR agonists. Patent JP4414886B2. View Source
